MAPK13-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

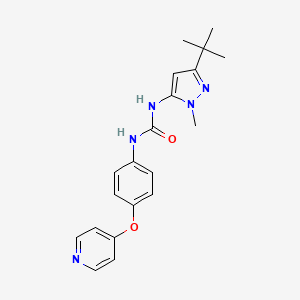

1-(5-tert-butyl-2-methylpyrazol-3-yl)-3-(4-pyridin-4-yloxyphenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-20(2,3)17-13-18(25(4)24-17)23-19(26)22-14-5-7-15(8-6-14)27-16-9-11-21-12-10-16/h5-13H,1-4H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHSLDASSAFCCDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=CC=C(C=C2)OC3=CC=NC=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to MAPK13-IN-1: Function and Cellular Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a member of the p38 MAPK family of serine/threonine kinases. These kinases are key components of signaling pathways that respond to extracellular stimuli, such as stress and cytokines, and are involved in a wide array of cellular processes including inflammation, cell differentiation, apoptosis, and cell cycle regulation.[1][2][3][4] MAPK13-IN-1 is a potent and selective inhibitor of MAPK13, making it a valuable tool for elucidating the specific functions of this kinase and for potential therapeutic development. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, cellular targets, and detailed experimental protocols for its use.

Function and Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of MAPK13. By binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby blocking the propagation of the signaling cascade.[5] The inhibitor has been shown to bind to MAPK13 in its DFG-out conformation, a feature that can contribute to its selectivity and potency.[5]

Quantitative Data for this compound

The inhibitory activity of this compound has been quantified against its primary target, MAPK13, as well as other related kinases to assess its selectivity. Additionally, its effect on cell viability has been determined in various cell lines.

| Target | IC50 | Assay Type | Reference |

| MAPK13 (p38δ) | 620 nM | Biochemical (IMAP) | [5][6] |

| MAPK14 (p38α) | >10,000 nM | Biochemical | [5] |

| Vero E6 cells | 4.63 µM | Cell Viability | [6] |

Cellular Targets and Signaling Pathways

The MAPK13 signaling pathway is initiated by upstream mitogen-activated protein kinase kinases (MKKs), primarily MKK3 and MKK6, which phosphorylate and activate MAPK13 in response to cellular stress and inflammatory cytokines.[3][7] Once activated, MAPK13 phosphorylates a range of downstream substrates, influencing numerous cellular processes.

Key Downstream Targets of MAPK13:

-

Transcription Factors:

-

Cytoskeletal Proteins:

-

Stathmin: A microtubule-destabilizing protein, its phosphorylation by MAPK13 can impact microtubule dynamics and, consequently, cell division and migration.[1]

-

-

Kinases and Enzymes:

-

Eukaryotic Elongation Factor 2 Kinase (eEF2K): MAPK13-mediated phosphorylation and inactivation of eEF2K can lead to increased protein synthesis.[8]

-

Protein Kinase D1 (PRKD1): Phosphorylation and downregulation of PRKD1 by MAPK13 has been implicated in the regulation of insulin secretion.[7]

-

MYB: Phosphorylation of this transcriptional activator by MAPK13 in response to stress leads to its degradation.[7]

-

Signaling Pathway Diagram

Caption: MAPK13 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. Below are protocols for key experiments cited in the literature.

In Vitro Kinase Assay (IMAP-based)

This protocol is adapted from the methodology used in the characterization of MAPK13 inhibitors.[5]

Objective: To determine the IC50 of this compound against activated MAPK13.

Materials:

-

Activated (phosphorylated) MAPK13 enzyme

-

FITC-labeled EGFR peptide substrate (FITC-KRELVERLTPSGEAPNQALLR-NH2)

-

This compound

-

ATP

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35)

-

IMAP™ Progressive Binding Reagent (Molecular Devices)

-

384-well black microplate

-

Plate reader capable of fluorescence polarization

Procedure:

-

Prepare a serial dilution of this compound in DMSO, and then dilute further in Assay Buffer to the desired final concentrations (e.g., 0-100 µM).

-

In a 384-well plate, add the diluted this compound solutions.

-

Add the activated MAPK13 enzyme to each well to a final concentration in the linear range of the assay (e.g., 5-35 nM).

-

Add the FITC-labeled substrate to a final concentration of 100 nM.

-

Initiate the kinase reaction by adding ATP to a final concentration equivalent to its Km,app (e.g., 3 µM).

-

Incubate the plate at room temperature for a predetermined time, ensuring the reaction is in the linear phase.

-

Stop the reaction by adding the IMAP™ Progressive Binding Reagent according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for binding.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Workflow Diagram:

Caption: Workflow for In Vitro Kinase Assay.

Cell Viability Assay

This protocol is based on the methodology used to assess the effect of this compound on Vero E6 cells.[6]

Objective: To determine the IC50 of this compound on the viability of a specific cell line.

Materials:

-

Vero E6 cells (or other cell line of interest)

-

Complete cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

96-well clear bottom white plates

-

Luminometer

Procedure:

-

Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

-

Allow cells to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium (e.g., 0-100 µM).

-

Remove the old medium from the cells and add the medium containing the different concentrations of this compound.

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Allow the plate to equilibrate to room temperature.

-

Add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percent viability for each concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow Diagram:

Caption: Workflow for Cell Viability Assay.

Conclusion

This compound is a critical research tool for dissecting the intricate roles of MAPK13 in cellular signaling. Its potency and selectivity enable researchers to probe the specific contributions of this kinase to various physiological and pathological processes. The detailed quantitative data and experimental protocols provided in this guide are intended to facilitate the effective use of this compound in advancing our understanding of MAPK13 biology and its potential as a therapeutic target. As with any inhibitor, careful experimental design and interpretation are paramount to generating robust and meaningful results. Further investigation into the broader kinome selectivity and in vivo efficacy of this compound will continue to refine its utility in the field of drug discovery and development.

References

- 1. p38δ MAPK: Emerging Roles of a Neglected Isoform - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. sinobiological.com [sinobiological.com]

- 8. MAPK13 - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

An In-Depth Technical Guide to the Discovery and Synthesis of MAPK13-IN-1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of MAPK13-IN-1, a potent inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ). This document details the scientific background, quantitative biochemical and cellular data, detailed experimental protocols, and key signaling pathways associated with MAPK13 and its inhibition.

Introduction to MAPK13 (p38δ) as a Therapeutic Target

Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ, is a serine/threonine kinase belonging to the p38 MAPK family.[1] This family of kinases plays a pivotal role in intracellular signaling cascades that respond to extracellular stimuli such as pro-inflammatory cytokines and environmental stress.[2][3] These signaling pathways are integral to a wide array of cellular processes, including proliferation, differentiation, inflammation, and apoptosis.[3][4]

Unlike the ubiquitously expressed p38α (MAPK14), MAPK13 exhibits a more restricted tissue distribution, with notable expression in the kidney, lung, and pancreas.[5] This tissue-specific expression profile suggests that selective inhibition of MAPK13 could offer a more targeted therapeutic approach with a potentially wider therapeutic window and fewer off-target effects compared to pan-p38 inhibitors. Dysregulation of MAPK13 signaling has been implicated in the pathogenesis of various diseases, including inflammatory conditions, cancer, and respiratory diseases, making it an attractive target for drug discovery.[2][5]

Discovery of this compound

This compound emerged from research efforts aimed at developing selective inhibitors for the p38 MAPK family. It is identified as a potent MAPK13 inhibitor that operates by binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of its downstream substrates.[2] A key characteristic of this compound is its ability to bind to the DFG-out (Asp-Phe-Gly) conformation of the kinase, a feature associated with type II kinase inhibitors, which often exhibit slower dissociation kinetics.[6]

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound and related compounds from biochemical and cellular assays.

Table 1: In Vitro Biochemical Activity of this compound

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | MAPK13 (p38δ) | 620 | Biochemical Kinase Assay | [5] |

Table 2: Cellular Activity of this compound

| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |

| This compound | Vero E6 | 4.63 | Cell-based Assay | [5] |

Table 3: Selectivity Profile of a Related p38 Inhibitor (BIRB 796)

| Compound | p38α (MAPK14) IC50 (nM) | p38β (MAPK11) IC50 (nM) | p38γ (MAPK12) IC50 (nM) | p38δ (MAPK13) IC50 (nM) | Reference |

| BIRB 796 | 38 | 65 | 200 | 520 | [7] |

Synthesis of this compound

While the exact, detailed synthesis protocol from the patent literature (WO2014015056A2, compound 61) is not publicly available in full, a representative synthetic route for N-phenylacetamide derivatives with a similar imidazole core can be constructed based on established organic chemistry principles and published procedures for analogous compounds. The proposed synthesis involves a multi-step process culminating in the formation of the final product.

Experimental Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Detailed Synthesis Protocol (Proposed)

Step 1: Synthesis of 2-(4-fluorophenyl)-N-(4-cyanophenyl)acetamide To a solution of 4-fluorophenylacetic acid in an appropriate solvent (e.g., dichloromethane), a coupling agent (e.g., DCC or EDC) and an activating agent (e.g., HOBt) are added. The mixture is stirred at room temperature, followed by the addition of 4-aminobenzonitrile. The reaction is monitored by TLC until completion. The product is then isolated and purified by column chromatography.

Step 2: Synthesis of 4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazol-2-yl)aniline The intermediate from Step 1 is reacted with 4-pyridinecarboxaldehyde and a suitable ammonium source (e.g., ammonium acetate) in a solvent such as acetic acid. The reaction mixture is heated to reflux. After completion, the reaction is cooled, and the product is precipitated, filtered, and purified.

Step 3: Synthesis of this compound (N-(4-(4-(4-fluorophenyl)-5-(pyridin-4-yl)-1H-imidazol-2-yl)phenyl)acetamide) The aniline derivative from Step 2 is dissolved in a suitable solvent (e.g., pyridine or dichloromethane with a base). Acetic anhydride or acetyl chloride is added dropwise at 0 °C. The reaction is stirred at room temperature until completion. The final product, this compound, is isolated by precipitation and purified by recrystallization or column chromatography.

Experimental Protocols for Biological Evaluation

Biochemical Kinase Inhibition Assay (IMAP-FP)

The inhibitory activity of this compound against MAPK13 can be determined using an Immobilized Metal Affinity for Phosphochemicals (IMAP) Fluorescence Polarization (FP) assay.

Experimental Workflow for IMAP-FP Assay

Caption: Workflow for the IMAP-FP kinase inhibition assay.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM HEPES, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, pH 7.5). Prepare solutions of recombinant human MAPK13, a fluorescently labeled peptide substrate (e.g., FITC-labeled EGFR peptide), ATP, and serial dilutions of this compound.

-

Kinase Reaction: In a 384-well plate, add the reaction buffer, the fluorescent peptide substrate, and the this compound dilutions. Initiate the reaction by adding a mixture of MAPK13 and ATP.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stopping the Reaction: Terminate the kinase reaction by adding the IMAP binding solution containing nanoparticles that bind to the phosphorylated substrate.

-

Detection: After a further incubation period to allow for binding, measure the fluorescence polarization using a suitable plate reader. The increase in polarization is proportional to the amount of phosphorylated substrate, and the inhibitory effect of this compound can be calculated.

Cell-Based Proliferation Assay

The effect of this compound on the proliferation of cancer cell lines can be assessed using a standard MTT or resazurin-based assay.

Protocol:

-

Cell Seeding: Seed cells (e.g., a cancer cell line with known MAPK13 expression) in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

Viability Assessment: Add MTT or resazurin solution to each well and incubate for a further 2-4 hours.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader. The results are used to calculate the IC50 value, representing the concentration of the inhibitor that causes 50% inhibition of cell proliferation.

MAPK13 Signaling Pathway and Mechanism of Inhibition

MAPK13 is a key component of the p38 MAPK signaling pathway. This pathway is typically activated by upstream kinases, MKK3 and MKK6, in response to cellular stress and inflammatory cytokines. Activated MAPK13 then phosphorylates a variety of downstream substrates, including transcription factors and other kinases, leading to a cellular response.

MAPK13 Signaling Pathway

Caption: Simplified MAPK13 signaling pathway and the point of inhibition by this compound.

This compound acts as a competitive inhibitor at the ATP-binding site of MAPK13. By occupying this site, it prevents the binding of ATP, which is essential for the kinase to transfer a phosphate group to its downstream substrates. This blockade of phosphorylation effectively shuts down the signaling cascade downstream of MAPK13, thereby mitigating the cellular responses associated with its activation.

Conclusion

This compound is a valuable chemical probe for studying the biological functions of MAPK13 and serves as a lead compound for the development of novel therapeutics. Its selective inhibition of MAPK13 offers the potential for more targeted interventions in diseases where this kinase is implicated. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound and the broader field of MAPK13-targeted therapies. Further studies, particularly comprehensive kinome scanning to fully elucidate its selectivity profile, will be crucial in advancing its potential clinical applications.

References

- 1. Development, validation and implementation of immobilized metal affinity for phosphochemicals (IMAP)-based high-throughput screening assays for low-molecular-weight compound libraries | Springer Nature Experiments [experiments.springernature.com]

- 2. researchgate.net [researchgate.net]

- 3. moleculardevices.com [moleculardevices.com]

- 4. moleculardevices.com [moleculardevices.com]

- 5. MAPK13 stabilization via m6A mRNA modification limits anticancer efficacy of rapamycin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enzyme - IMAP Assays, IMAP Technology | Molecular Devices [moleculardevices.com]

MAPK13-IN-1: A Technical Guide to a Selective p38δ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinases (MAPKs) are crucial mediators of cellular signaling, responding to a wide array of extracellular stimuli to regulate processes such as proliferation, differentiation, inflammation, and apoptosis. The p38 MAPK family, consisting of four isoforms (p38α, p38β, p38γ, and p38δ), plays a central role in the cellular response to stress and inflammatory cytokines. While p38α (MAPK14) is the most extensively studied member, there is growing interest in the therapeutic potential of selectively targeting other isoforms due to their more restricted tissue distribution and distinct biological functions.

MAPK13, also known as p38δ, has emerged as a promising drug target for various diseases, including inflammatory conditions and certain cancers.[1] MAPK13-IN-1 is a potent and selective small-molecule inhibitor of p38δ. This technical guide provides an in-depth overview of this compound, including its biochemical and cellular activity, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Biochemical and Cellular Activity of this compound

This compound is a potent inhibitor of the p38δ (MAPK13) kinase. Its primary mechanism of action is through binding to the ATP-binding site of the enzyme, thereby preventing the phosphorylation of downstream substrates.[2] Structural and biophysical analyses have revealed that this compound can engage MAPK13 in the DFG-out binding mode, which is a conformationally distinct state of the kinase. This binding mode contributes to the inhibitor's potency and can lead to slower dissociation kinetics.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and related compounds from biochemical and cellular assays.

| Compound | Target | Assay Type | IC50 | Reference |

| This compound | MAPK13 (p38δ) | Biochemical | 620 nM | [4] |

| This compound | Vero E6 cells | Cell Viability | 4.63 µM | [4] |

| BIRB-796 | MAPK13 (p38δ) | Biochemical | 520 nM | [1] |

| BIRB-796 | MAPK14 (p38α) | Biochemical | 4 nM | [1] |

| Table 1: Inhibitory activity of this compound and a related p38 inhibitor. |

| Compound | Parameter | Value | Method | Reference |

| Nanomolar Inhibitors (DFG-out) | Complex half-life (t1/2) | 111 to 137 sec | Biolayer Interferometry | [5] |

| Micromolar Inhibitors (DFG-in) | Complex half-life (t1/2) | 1 to 3 sec | Biolayer Interferometry | [5] |

| Table 2: Binding kinetics of MAPK13 inhibitors with different binding modes. |

Signaling Pathways

The canonical p38 MAPK signaling cascade is initiated by various extracellular stimuli, including inflammatory cytokines and cellular stress.[6] This leads to the activation of a three-tiered kinase module, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6).[6] MKK3 and MKK6 then dually phosphorylate a threonine and a tyrosine residue in the activation loop of p38 MAPKs, leading to their activation.[6]

Activated p38δ (MAPK13) can then phosphorylate a range of downstream substrates, including other protein kinases and transcription factors, to elicit a cellular response.[7][8] While there is overlap in substrates among the p38 isoforms, p38δ exhibits some substrate preference.[9]

Experimental Workflows and Protocols

The characterization of a selective kinase inhibitor like this compound typically follows a multi-step workflow, starting with biochemical assays to determine potency and selectivity, followed by cellular assays to assess on-target effects and functional outcomes.

Detailed Methodologies

1. Immobilized Metal Affinity Polarization (IMAP) Kinase Assay

This assay is used to determine the in vitro potency (IC50) of this compound against MAPK13.

-

Principle: The assay measures the phosphorylation of a fluorescently labeled peptide substrate by MAPK13. The IMAP technology utilizes nanoparticles with high affinity for phosphate groups. When the fluorescent substrate is phosphorylated, it binds to these nanoparticles, causing a change in its fluorescence polarization (FP).[3][10]

-

Materials:

-

Activated (phosphorylated) MAPK13 enzyme

-

FITC-labeled peptide substrate (e.g., FITC-KRELVERLTPSGEAPNQALLR-NH2)[5]

-

ATP

-

This compound (or other test compounds) dissolved in DMSO

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

IMAP binding solution

-

384-well black microplate

-

Fluorescence polarization plate reader

-

-

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the assay components in the following order:

-

Assay buffer

-

This compound dilution (final DMSO concentration should be ≤1%)

-

Activated MAPK13 enzyme (e.g., 5-35 nM final concentration)

-

-

Initiate the kinase reaction by adding a mixture of the FITC-labeled peptide substrate (e.g., 100 nM final concentration) and ATP (e.g., 3 µM, approximately the Km,app).[5]

-

Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.

-

Stop the reaction by adding the IMAP binding solution.

-

Incubate for at least 30 minutes at room temperature to allow for binding.

-

Read the fluorescence polarization on a compatible plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

2. Western Blotting for p38 MAPK Pathway Activation

This method is used to assess the effect of this compound on the phosphorylation of p38 and its downstream targets in a cellular context.

-

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. Phospho-specific antibodies are used to detect the activated, phosphorylated forms of kinases.

-

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Stimulant (e.g., anisomycin, UV irradiation) to activate the p38 pathway

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay reagent (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-ATF2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell Treatment:

-

Plate cells and allow them to adhere.

-

Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an appropriate agonist (e.g., anisomycin) for a short period (e.g., 15-30 minutes) to induce p38 phosphorylation.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay.

-

-

SDS-PAGE and Transfer:

-

Normalize protein amounts for each sample and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively with TBST.

-

-

Detection:

-

Apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

-

Stripping and Re-probing (Optional):

-

The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-total-p38) to confirm equal loading.

-

-

3. Cell Viability Assay (Resazurin-based)

This assay measures the effect of this compound on the viability and proliferation of cells.

-

Principle: Resazurin, a blue and non-fluorescent dye, is reduced by metabolically active, viable cells to the pink and highly fluorescent resorufin. The amount of fluorescence is proportional to the number of viable cells.

-

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Resazurin sodium salt solution

-

96-well clear-bottom black plates

-

Fluorescence plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO) for the desired duration (e.g., 24, 48, or 72 hours).

-

Add the resazurin solution to each well (typically 10% of the culture volume).

-

Incubate the plate at 37°C for 1-4 hours, protected from light.

-

Measure the fluorescence at an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

-

Conclusion

This compound is a valuable research tool for investigating the specific roles of p38δ in various physiological and pathological processes. Its potency and ability to engage the DFG-out conformation of MAPK13 make it a lead compound for further drug development efforts. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers working with this selective p38δ inhibitor. Further characterization, including a broad kinome selectivity profile, will be essential to fully elucidate its therapeutic potential and off-target effects.

References

- 1. moleculardevices.com [moleculardevices.com]

- 2. tipbiosystems.com [tipbiosystems.com]

- 3. moleculardevices.com [moleculardevices.com]

- 4. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 5. tribioscience.com [tribioscience.com]

- 6. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labbox.es [labbox.es]

- 8. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ [mdpi.com]

- 9. A Special View of What Was Almost Forgotten: p38δ MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 10. embopress.org [embopress.org]

The Role of MAPK13-IN-1 in Inflammatory Response Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of intracellular signaling cascades that respond to a variety of extracellular stimuli, including pro-inflammatory cytokines and cellular stress.[2][3] The activation of p38 MAPKs plays a crucial role in regulating cellular processes such as proliferation, differentiation, and apoptosis.[4] Specifically, the p38 MAPK pathway is a central regulator of inflammatory responses, making it a significant target for therapeutic intervention in a range of inflammatory diseases.[5] MAPK13-IN-1 is a small molecule inhibitor that demonstrates inhibitory activity against MAPK13, offering a valuable tool for investigating the specific role of this kinase isoform in inflammatory pathways.[6][7] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its role in modulating inflammatory responses, supported by quantitative data and detailed experimental protocols.

Mechanism of Action of this compound

This compound functions as an inhibitor of MAPK13, binding to the kinase and preventing the phosphorylation of its downstream substrates.[8] The p38 MAPK pathway is typically activated by upstream kinases, Mitogen-Activated Protein Kinase Kinase 3 (MKK3) and MKK6.[8] Upon activation, MAPK13 phosphorylates a variety of downstream targets, including transcription factors, which in turn leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[8] By blocking the catalytic activity of MAPK13, this compound effectively mitigates these downstream inflammatory effects.[8]

Quantitative Data

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay Type | Reference |

| IC50 | 620 nM | Biochemical Kinase Assay | [6][7] |

| IC50 | 4.63 µM | Cell Viability Assay (Vero E6 cells) | [6] |

| Table 1: In Vitro Inhibitory Activity of this compound |

| Target Kinase | Inhibitor | pIC50 | Reference |

| MAPK13 (p38δ) | This compound | 6.2 | [9] |

| MAPK14 (p38α) | This compound | 5.4 | [9] |

| Table 2: Selectivity Profile of this compound |

Role in Inflammatory Response Pathways

MAPK13 plays a significant role in various inflammatory conditions. Its inhibition has shown potential therapeutic benefits in diseases such as rheumatoid arthritis, inflammatory bowel disease (IBD), and respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).[8][10] The primary mechanism through which MAPK13 contributes to inflammation is by regulating the production of pro-inflammatory cytokines and mediators.[8]

In the context of respiratory diseases, MAPK13 activation is linked to increased mucus production in airway epithelial cells, a hallmark of asthma and COPD.[10][11] Inhibition of MAPK13 has been shown to down-regulate this excessive mucus production.[10] Furthermore, the MAPK13 pathway is implicated in the signaling of type-2 cytokines, such as IL-4 and IL-13, which are key drivers of airway inflammation.[10]

Signaling Pathway

The canonical p38 MAPK signaling pathway, which includes MAPK13, is initiated by various extracellular stimuli. These stimuli activate upstream kinases that, in turn, phosphorylate and activate the p38 MAPKs. The activated p38 kinases then phosphorylate downstream transcription factors and other proteins, leading to a cellular response.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

MAPK13 Kinase Inhibition Assay (IMAP-based)

This assay quantifies the ability of this compound to inhibit the kinase activity of MAPK13.

Materials:

-

Activated (phosphorylated) MAPK13 enzyme

-

FITC-labeled peptide substrate (e.g., FITC-KRELVERLTPSGEAPNQALLR-NH2)

-

ATP

-

This compound (or other test compounds)

-

Assay buffer (e.g., 20 mM Tris pH 8.0, 1 M NaCl, 1 mM DTT, 10% glycerol)

-

IMAP binding buffer and beads

-

384-well microplate

-

Fluorescence polarization plate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well microplate, add the test compound dilutions.

-

Add the activated MAPK13 enzyme to each well.

-

Initiate the kinase reaction by adding a mixture of the FITC-labeled substrate and ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the kinase reaction to proceed.

-

Stop the reaction by adding the IMAP binding solution containing trivalent metal-coated nanoparticles, which binds to the phosphorylated substrate.

-

Incubate for 30-60 minutes to allow for binding.

-

Measure the fluorescence polarization of each well using a plate reader. An increase in polarization indicates a higher amount of phosphorylated substrate.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the cytotoxicity of this compound on cultured cells.

Materials:

-

Cell line of interest (e.g., Vero E6, HEK293T)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plate

-

Spectrophotometer

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

-

Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a spectrophotometer.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.

Measurement of Cytokine Production (ELISA)

This protocol describes the measurement of pro-inflammatory cytokine levels in cell culture supernatants following treatment with this compound.

Materials:

-

Immune cells (e.g., macrophages, PBMCs) or other relevant cell lines

-

LPS or another inflammatory stimulus

-

This compound

-

ELISA kit for the specific cytokine of interest (e.g., TNF-α, IL-6)

-

96-well ELISA plate

-

Plate reader

Procedure:

-

Plate the cells in a 24- or 48-well plate and allow them to acclimate.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent (e.g., LPS) to induce cytokine production. Include unstimulated and vehicle-treated controls.

-

Incubate for an appropriate time to allow for cytokine secretion (e.g., 6-24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA according to the manufacturer's instructions. This typically involves coating a 96-well plate with a capture antibody, adding the supernatants, followed by a detection antibody, a substrate, and a stop solution.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Quantify the cytokine concentration based on a standard curve and determine the effect of this compound on cytokine production.

Conclusion

This compound is a valuable research tool for elucidating the specific functions of MAPK13 in inflammatory signaling. Its ability to inhibit MAPK13 activity allows for the investigation of its role in various cellular processes, particularly the production of pro-inflammatory cytokines and mucus, which are central to the pathology of numerous inflammatory diseases. The experimental protocols detailed in this guide provide a framework for researchers to further explore the therapeutic potential of targeting the MAPK13 pathway. As our understanding of the distinct roles of p38 MAPK isoforms grows, selective inhibitors like this compound will be instrumental in developing more targeted and effective anti-inflammatory therapies.

References

- 1. The selectivity of protein kinase inhibitors: a further update - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bio-layer Interferometry for Measuring Kinetics of Protein-protein Interactions and Allosteric Ligand Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 3. osti.gov [osti.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. broadpharm.com [broadpharm.com]

- 6. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biolayer interferometry for measuring the kinetics of protein-protein interactions and nanobody binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A potent MAPK13–14 inhibitor prevents airway inflammation and mucus production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK involvement in cytokine production in response to Corynebacterium pseudotuberculosis infection - PMC [pmc.ncbi.nlm.nih.gov]

The Role of MAPK13-IN-1 in Cell Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of MAPK13-IN-1, a selective inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38 delta (p38δ). This document details the function of MAPK13 in cellular signaling, the mechanism of action of this compound, its inhibitory activity, and relevant experimental protocols for its investigation.

Introduction to MAPK13 (p38δ)

Mitogen-activated protein kinase 13 (MAPK13) is a member of the p38 MAPK family of serine/threonine kinases.[1] These kinases are key components of intracellular signaling cascades that respond to a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stresses.[1] The p38 MAPK pathway, including MAPK13, plays a crucial role in regulating cellular processes such as proliferation, differentiation, apoptosis, and inflammation.[1]

MAPK13 is activated through phosphorylation by upstream MAP kinase kinases (MKKs), primarily MKK3 and MKK6. Once activated, MAPK13 phosphorylates a range of downstream substrate proteins, including transcription factors like Activating Transcription Factor 2 (ATF2) and other kinases, thereby modulating gene expression and cellular responses.[1]

This compound: A Selective Inhibitor of MAPK13

This compound is a small molecule inhibitor designed to selectively target the ATP-binding site of MAPK13, thereby blocking its kinase activity.[2] This inhibition prevents the phosphorylation of downstream substrates, making this compound a valuable tool for studying the physiological roles of MAPK13 and a potential therapeutic agent for diseases driven by p38δ-mediated signaling.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. It has been shown to bind to MAPK13 in a "DFG-out" conformation, which is a hallmark of type II kinase inhibitors. This binding mode is associated with slow dissociation kinetics, leading to prolonged target engagement.

Quantitative Data for this compound

The inhibitory potency of this compound has been characterized using various biochemical and cell-based assays. The following table summarizes the available quantitative data.

| Parameter | Value | Target/Cell Line | Assay Type | Reference |

| IC50 | 620 nM | MAPK13 (p38δ) | Biochemical Kinase Assay | [2] |

| IC50 | 80 nM - 620 nM | MAPK13 (p38δ) | IMAP-based Biochemical Assay | |

| pIC50 | 6.2 - 7.1 | MAPK13 (p38δ) | IMAP-based Biochemical Assay | |

| IC50 | 4.63 µM | Vero E6 cells | Cell-based Assay | [2] |

| pIC50 | 5.4 | MAPK14 (p38α) | Biochemical Kinase Assay |

Signaling Pathway and Experimental Workflow

MAPK13 Signaling Pathway and Inhibition by this compound

The following diagram illustrates the canonical p38 MAPK signaling pathway, highlighting the role of MAPK13 and the point of intervention for this compound.

References

MAPK13-IN-1: A Technical Guide to its Role in Gene Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of MAPK13-IN-1, a small molecule inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13), also known as p38δ. The document elucidates the mechanism of action of this compound and its subsequent effects on gene transcription. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting the MAPK13 signaling pathway. This guide consolidates available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to MAPK13 and its Role in Gene Transcription

Mitogen-Activated Protein Kinase 13 (MAPK13) is a member of the p38 MAP kinase family, which are key regulators of cellular responses to external stimuli such as stress and inflammatory cytokines.[1] Upon activation by upstream kinases like MKK3 and MKK6, MAPK13 phosphorylates a variety of downstream substrates, including transcription factors.[1] This phosphorylation cascade ultimately leads to the modulation of gene expression, influencing critical cellular processes such as inflammation, cell differentiation, and apoptosis.[1] Key transcription factors known to be downstream of the p38 MAPK pathway include Activating Transcription Factor 2 (ATF2) and Elk-1, which, upon activation, bind to specific DNA sequences to regulate the transcription of their target genes.[2]

This compound: A Selective Inhibitor of MAPK13

This compound is a small molecule inhibitor that demonstrates inhibitory activity against MAPK13. By selectively binding to the ATP-binding pocket of the kinase, it prevents the phosphorylation of downstream substrates, thereby attenuating the signaling cascade and its impact on gene transcription.

Quantitative Data

The inhibitory potency of this compound has been determined through in vitro biochemical assays. The following table summarizes the key quantitative data available for this compound.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | MAPK13 (p38δ) | 620 | Biochemical Assay | Not explicitly stated, but inferred from vendor data. |

Effect of MAPK13 Inhibition on Gene Transcription

Inhibition of MAPK13 has been shown to modulate the expression of specific genes, particularly those involved in inflammatory responses and mucus production in airway epithelial cells. While comprehensive gene expression profiling data for this compound is not extensively available in the public domain, studies using other MAPK13 inhibitors, such as BIRB-796, provide valuable insights into the transcriptional consequences of targeting this kinase.

Modulation of Inflammatory and Mucus-Related Gene Expression

Research has demonstrated that inhibition of MAPK13 can significantly reduce the expression of key genes involved in mucus production in human airway epithelial cells, namely MUC5AC and CLCA1, following stimulation with IL-13.[3] This suggests a critical role for MAPK13 in the pathogenesis of respiratory diseases characterized by mucus hypersecretion.

The following table summarizes the observed effects of a MAPK13 inhibitor on the expression of these genes. It is important to note that this data was generated using BIRB-796, another p38 MAPK inhibitor with activity against MAPK13, and is presented here as a proxy for the expected effects of a selective MAPK13 inhibitor.

| Gene | Treatment | Fold Change in mRNA Expression (relative to control) | Cell Type | Reference |

| MUC5AC | IL-13 + MAPK13 Inhibitor (BIRB-796) | Significantly decreased compared to IL-13 alone | NCI-H292 | [3] |

| CLCA1 | IL-13 + MAPK13 Inhibitor (BIRB-796) | No significant change | NCI-H292 | [3] |

Signaling Pathways and Experimental Workflows

MAPK13 Signaling Pathway Leading to Gene Transcription

The following diagram illustrates the canonical signaling pathway involving MAPK13 that leads to the regulation of gene transcription.

Caption: MAPK13 signaling pathway to gene transcription and its inhibition by this compound.

Experimental Workflow for Assessing the Effect of this compound on Gene Expression

The diagram below outlines a typical experimental workflow to investigate the impact of this compound on the transcription of target genes.

Caption: Workflow for analyzing this compound's effect on gene expression via qPCR.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effect of this compound on gene transcription.

Cell Culture and Treatment

-

Cell Line: Human bronchial epithelial cells (NCI-H292) are a suitable model.

-

Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Stimulation and Inhibition:

-

Seed cells in appropriate culture plates and allow them to adhere overnight.

-

Starve the cells in serum-free medium for 24 hours prior to stimulation.

-

Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with a pro-inflammatory cytokine such as IL-13 (e.g., 20 ng/mL) for a specified time (e.g., 24 hours).

-

Quantitative Real-Time PCR (qPCR)

-

RNA Isolation:

-

Following treatment, wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., TRIzol reagent).

-

Isolate total RNA according to the manufacturer's protocol.

-

Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random primers, following the manufacturer's instructions.

-

-

qPCR Reaction:

-

Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for the target gene (e.g., MUC5AC) and a reference gene (e.g., GAPDH), and a SYBR Green master mix.

-

Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min).

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Luciferase Reporter Assay for MAPK Pathway Activity

-

Plasmids:

-

Use a reporter plasmid containing a luciferase gene under the control of a promoter with binding sites for a transcription factor downstream of the MAPK pathway (e.g., Serum Response Element - SRE, which binds SRF, a target of the MAPK cascade).

-

Co-transfect with a control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

-

-

Transfection:

-

Seed cells in a 96-well plate.

-

Transfect the cells with the reporter and control plasmids using a suitable transfection reagent (e.g., Lipofectamine).

-

-

Treatment and Lysis:

-

After 24 hours of transfection, treat the cells with the stimulus and/or this compound as described in section 5.1.

-

Lyse the cells using a passive lysis buffer.

-

-

Luciferase Assay:

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

-

Express the results as fold induction relative to the unstimulated control.

-

Conclusion

This compound represents a valuable tool for investigating the role of the MAPK13 signaling pathway in the regulation of gene transcription. The available data, primarily from analogous inhibitors, strongly suggest that targeting MAPK13 can effectively modulate the expression of genes involved in inflammatory and disease-related processes. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further explore the therapeutic potential of MAPK13 inhibition and to elucidate the specific transcriptional consequences of using inhibitors like this compound. Further research, including comprehensive gene expression profiling studies, is warranted to fully characterize the impact of this inhibitor on the transcriptome.

References

In Vitro Characterization of MAPK13-IN-1: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro characterization of MAPK13-IN-1, a known inhibitor of Mitogen-activated protein kinase 13 (MAPK13), also known as p38δ. This document is intended for researchers, scientists, and drug development professionals interested in the biochemical and cellular activities of this compound.

Biochemical Activity

This compound has been characterized as a potent inhibitor of MAPK13. The half-maximal inhibitory concentration (IC50) was determined using a biochemical assay.

Table 1: Biochemical Potency of this compound

| Target | IC50 (nM) |

| MAPK13 (p38δ) | 620[1] |

Experimental Protocol: Immobilized Metal Affinity Polarization (IMAP) Kinase Assay

A common method for determining the biochemical potency of kinase inhibitors is the Immobilized Metal Affinity Polarization (IMAP) assay. This assay measures the phosphorylation of a fluorescently labeled substrate by the kinase.[2][3]

Materials:

-

Activated (phosphorylated) MAPK13 enzyme

-

FITC-labeled EGFR peptide substrate (FITC-KRELVERLTPSGEAPNQALLR-NH2)

-

ATP

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Tween-20)

-

IMAP Binding Reagent

-

384-well black microplate

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the assay components in the following order:

-

Assay Buffer

-

Activated MAPK13 (final concentration 5-35 nM)

-

This compound dilution (final concentration range typically from 0.1 nM to 100 µM)

-

FITC-labeled EGFR peptide substrate (final concentration 100 nM)

-

-

Initiate the kinase reaction by adding ATP (final concentration 3 µM, approximately the Km,app).

-

Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear phase.

-

Stop the reaction by adding the IMAP binding reagent.

-

Incubate for at least 30 minutes at room temperature to allow for binding.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Workflow Diagram:

Caption: Workflow for the IMAP Kinase Assay.

Cellular Activity

The inhibitory effect of this compound has been evaluated in a cell-based assay.

Table 2: Cellular Potency of this compound

| Cell Line | Assay Type | IC50 (µM) |

| Vero E6 | Cell Viability | 4.63[1] |

Experimental Protocols

A common method to assess the effect of a compound on cell viability is using a tetrazolium reduction assay (e.g., MTT, XTT) or a resazurin-based assay.

Materials:

-

Vero E6 cells

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cell viability reagent (e.g., PrestoBlue™, CellTiter-Glo®)

-

96-well clear-bottom black plates

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed Vero E6 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a complete culture medium.

-

Remove the old medium from the cells and add the medium containing different concentrations of this compound (typically from 0 to 100 µM).[1]

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 10 minutes to 2 hours).

-

Measure the fluorescence or absorbance using a plate reader.

-

Calculate the IC50 value by normalizing the data to the vehicle-treated control and fitting to a dose-response curve.

This method directly counts the number of cells to determine the effect of a compound on cell proliferation.

Materials:

-

Cancer cell lines (e.g., LAM 621-101, UMB1949, MCF7)[4]

-

Complete cell culture medium

-

This compound

-

Trypsin-EDTA

-

Isoton™ II Diluent (or similar)

-

Coulter Counter

Procedure:

-

Seed cells in a 60 mm plate.[4]

-

After 24 hours, treat the cells with different concentrations of this compound or vehicle (DMSO).[4] For combination studies, other compounds like rapamycin can be added.[4]

-

Incubate for the desired duration (e.g., 72 hours).[4]

-

At the end of the incubation, wash the cells with PBS and detach them using Trypsin-EDTA.

-

Resuspend the cells in a complete medium to inactivate the trypsin.

-

Take an aliquot of the cell suspension and dilute it in a known volume of Isoton™ II Diluent.

-

Count the cells using a Coulter Counter.

-

Calculate the cell proliferation fold change by dividing the cell number at the end of the treatment by the initial cell number.[4]

Workflow Diagram:

Caption: Workflow for Cell Proliferation Assay using a Coulter Counter.

Kinase Selectivity

A critical aspect of inhibitor characterization is determining its selectivity against other kinases. This is typically performed by screening the compound against a large panel of kinases.

Note: As of the last update, a comprehensive public kinase selectivity profile for this compound was not identified in the searched literature. Researchers are advised to perform a kinase panel screening to determine the selectivity profile of this inhibitor. Commercial services are available for this purpose, often utilizing radiometric or luminescence-based assays.

MAPK13 Signaling Pathway

MAPK13 is a member of the p38 MAP kinase family and is activated by various cellular stresses and pro-inflammatory cytokines.[5] Its activation is mediated by upstream MAP kinase kinases (MKKs), and it, in turn, phosphorylates a range of downstream substrates involved in processes like transcription, translation, and cytoskeletal remodeling.[5][6]

Signaling Pathway Diagram:

Caption: Simplified MAPK13 Signaling Pathway.

This guide summarizes the key in vitro characteristics of this compound based on publicly available data. Further studies are recommended to fully elucidate its mechanism of action and selectivity profile.

References

- 1. MAPK13 controls structural remodeling and disease after epithelial injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First comprehensive structural and biophysical analysis of MAPK13 inhibitors targeting DFG-in and DFG-out binding modes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. uniprot.org [uniprot.org]

- 4. MAPK13 - Wikipedia [en.wikipedia.org]

- 5. Using the Coulter Counter [diyhpl.us]

- 6. sinobiological.com [sinobiological.com]

Investigating the Off-Target Effects of MAPK13-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for evaluating the off-target effects of MAPK13-IN-1, a known inhibitor of Mitogen-Activated Protein Kinase 13 (MAPK13 or p38δ). Given the limited publicly available data on the comprehensive selectivity profile of this compound, this document serves as a methodological guide for researchers to conduct such an investigation. Understanding the off-target profile of any kinase inhibitor is critical for interpreting experimental results and for the development of safe and effective therapeutics.[1]

MAPK13 is a member of the p38 MAPK family, which is involved in cellular responses to stress and inflammation.[2] The development of specific inhibitors for MAPK13 is of significant interest for treating various inflammatory diseases and cancers.[2][3] this compound has been identified as an inhibitor of MAPK13 with an IC50 of 620 nM.[4] However, its activity against other kinases (off-targets) is not well-documented in publicly accessible literature.

This guide outlines the standard experimental approaches, data presentation formats, and key signaling pathways to consider when characterizing the selectivity of this compound.

Data Presentation: Profiling Kinase Inhibitor Selectivity

Quantitative data from selectivity profiling is best organized into structured tables for clear comparison. Below are templates for presenting data from biochemical kinase profiling and cellular assays.

Table 1: Biochemical Kinase Selectivity Profile of this compound (Illustrative Example)

This table should be used to summarize results from a broad kinase panel screen, such as those offered by commercial vendors. The data is typically presented as percent inhibition at a fixed concentration or as IC50/Kd values for a selection of kinases.

| Kinase Target | Gene Symbol | % Inhibition at 1 µM | IC50 (nM) | Notes |

| On-Target | ||||

| MAPK13 (p38δ) | MAPK13 | 95% | 620 | Intended Target |

| Potential Off-Targets | ||||

| MAPK14 (p38α) | MAPK14 | 85% | 850 | High homology to target |

| MAPK11 (p38β) | MAPK11 | 70% | 1,200 | High homology to target |

| MAPK12 (p38γ) | MAPK12 | 65% | 1,500 | High homology to target |

| JNK1 | MAPK8 | 40% | > 5,000 | Related MAPK family member |

| ERK2 | MAPK1 | 15% | > 10,000 | Related MAPK family member |

| CDK2 | CDK2 | 5% | > 10,000 | Unrelated kinase family |

| ROCK1 | ROCK1 | 52% | 3,500 | Potential off-target |

Table 2: Cellular Activity Profile of this compound (Illustrative Example)

This table summarizes the anti-proliferative or cytotoxic effects of the inhibitor across various cell lines. This helps to identify cell types that are particularly sensitive and can provide clues about off-target effects.

| Cell Line | Tissue of Origin | Key Expressed Kinases | IC50 (µM) | Notes |

| U-2 OS | Bone Osteosarcoma | High MAPK13 | 3.5 | On-target activity expected |

| A549 | Lung Carcinoma | High MAPK14 | 5.2 | Potential p38α off-target effect |

| HeLa | Cervical Cancer | Moderate MAPK13/14 | 8.1 | |

| Jurkat | T-cell Leukemia | High JNK/ERK | > 20 | Low sensitivity |

| Vero E6 | Monkey Kidney | N/A | 4.63[4] | Cytotoxicity reference |

Experimental Protocols

Detailed and reproducible protocols are essential for accurate off-target profiling. The following are generalized methodologies for key experiments.

Biochemical Kinase Assays (e.g., ADP-Glo™)

Biochemical assays are crucial for determining the direct inhibitory effect of a compound on a purified kinase.[5] The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

-

Purified recombinant kinases (e.g., MAPK13, MAPK14, etc.)

-

Kinase-specific substrates (peptide or protein)

-

This compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 384-well assay plates

-

Multilabel plate reader with luminescence detection capabilities

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in assay buffer containing a fixed percentage of DMSO (e.g., 1%).[5]

-

Kinase Reaction Setup:

-

To each well of a 384-well plate, add 2.5 µL of the test compound dilution.

-

Add 2.5 µL of a solution containing the kinase and its substrate in assay buffer.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at the Km concentration for each specific kinase).

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

-

ADP Detection:

-

Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis:

-

Normalize the data using "no enzyme" and "vehicle control" wells.

-

Plot the normalized luminescence against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Cellular Phosphorylation Assay (In-Cell Western)

Cell-based assays are vital for confirming that an inhibitor can engage its target within a cellular environment and for identifying off-target effects on signaling pathways.[4][6]

Objective: To measure the inhibition of phosphorylation of a specific downstream substrate of MAPK13 or a potential off-target kinase in cells.

Materials:

-

Cell line of interest cultured in 96-well plates.

-

This compound (dissolved in DMSO).

-

Stimulant to activate the target pathway (e.g., anisomycin for p38 activation).

-

Phospho-specific primary antibody (e.g., anti-phospho-ATF2).

-

Total protein primary antibody (e.g., anti-total-ATF2).

-

IR-dye conjugated secondary antibodies.

-

Fixing and permeabilization buffers.

-

Infrared imaging system (e.g., LI-COR Odyssey).

Protocol:

-

Cell Culture and Treatment:

-

Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-incubate the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with an appropriate agonist for 15-30 minutes.

-

-

Fixing and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 20 minutes.

-

-

Immunostaining:

-

Block the wells with a blocking buffer (e.g., LI-COR Odyssey Blocking Buffer) for 90 minutes.

-

Incubate with the phospho-specific and total protein primary antibodies overnight at 4°C.

-

Wash the wells with PBS containing 0.1% Tween-20.

-

Incubate with the appropriate IR-dye conjugated secondary antibodies for 1 hour at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Wash the wells thoroughly.

-

Scan the plate using an infrared imaging system.

-

Quantify the fluorescence intensity for both the phospho-protein and total protein.

-

Normalize the phospho-protein signal to the total protein signal for each well.

-

Plot the normalized signal against the inhibitor concentration to determine the cellular IC50.

-

Visualizations: Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental processes.

Caption: Canonical p38 MAPK signaling cascade.

Caption: Experimental workflow for off-target profiling.

Caption: Inhibitor-target logical relationships.

References

- 1. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3.2. In Vitro Kinase Inhibition Assays [bio-protocol.org]

- 3. In vitro protein kinase assay [bio-protocol.org]

- 4. reactionbiology.com [reactionbiology.com]

- 5. domainex.co.uk [domainex.co.uk]

- 6. reactionbiology.com [reactionbiology.com]

The Role of MAPK13-IN-1 in the Regulation of Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mitogen-activated protein kinase 13 (MAPK13), also known as p38 delta (p38δ), is a key enzyme in the p38 MAPK signaling pathway, which plays a critical role in cellular responses to stress and inflammation. Dysregulation of this pathway is implicated in a variety of inflammatory and autoimmune diseases, making MAPK13 a promising therapeutic target. MAPK13-IN-1 is a small molecule inhibitor of MAPK13 that has been investigated for its potential to modulate inflammatory responses by regulating the production of cytokines. This technical guide provides an in-depth overview of the role of this compound in cytokine production, including its mechanism of action, quantitative effects on various cytokines, and detailed experimental protocols for assessing its activity.

Introduction to MAPK13 and Its Role in Inflammation

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are activated by a variety of extracellular stimuli, including pro-inflammatory cytokines and environmental stressors.[1] There are four isoforms of p38 MAPK: α, β, γ, and δ (encoded by the genes MAPK14, MAPK11, MAPK12, and MAPK13, respectively).[2] While p38α has been the most extensively studied isoform, recent research has highlighted the distinct roles of the other isoforms.[2]

MAPK13 (p38δ) is expressed in various tissues and is involved in diverse cellular processes, including differentiation, apoptosis, and the inflammatory response.[2][3] Its activation is a key step in the signaling cascade that leads to the production of pro-inflammatory cytokines, which are critical mediators of the immune response.[1] Overproduction of these cytokines can lead to chronic inflammation and the pathogenesis of numerous diseases, including rheumatoid arthritis, inflammatory bowel disease, and chronic obstructive pulmonary disease (COPD).[3] Therefore, inhibiting MAPK13 activity presents a targeted therapeutic strategy for these conditions.

This compound is a selective inhibitor of MAPK13 with a reported IC50 of 620 nM.[4][5] By binding to the ATP-binding site of the MAPK13 enzyme, it prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascade that leads to cytokine gene expression.[3]

MAPK13 Signaling Pathway in Cytokine Production

The activation of the MAPK13 signaling pathway is initiated by upstream kinases, MKK3 and MKK6, in response to inflammatory stimuli.[3] Once activated, MAPK13 phosphorylates and activates downstream transcription factors, such as Activator Protein-1 (AP-1), and other kinases.[1][6] This leads to the transcriptional upregulation of genes encoding various pro-inflammatory cytokines.[6]

Caption: MAPK13 signaling pathway leading to cytokine production and its inhibition by this compound.

Quantitative Effects of this compound on Cytokine Production

While specific data on the dose-dependent effects of this compound on the production of a wide range of cytokines is still emerging in publicly available literature, its inhibitory action on MAPK13 suggests a significant impact on the expression of cytokines regulated by this pathway. Patent literature suggests its potential in reducing IL-13-induced mucous production in respiratory diseases.[7] The table below summarizes the expected and reported effects of inhibiting the p38 MAPK pathway, including MAPK13, on various cytokines.

| Cytokine | Cell Type | Stimulus | Expected Effect of this compound | Reference |

| TNF-α | Macrophages | LPS | Inhibition | [8] |

| IL-1β | Macrophages | LPS | Inhibition | [3] |

| IL-6 | Macrophages, Epithelial Cells | LPS, TNF-α | Inhibition | [8][9] |

| IL-8 | Monocytes | LPS | Inhibition | [8] |

| GM-CSF | Macrophages | LPS | Inhibition | [8] |

| IL-13 | - | - | Inhibition of downstream effects | [7] |

Note: The data presented are largely based on the effects of other p38 MAPK inhibitors. Further studies are required to quantify the specific dose-response of this compound for each cytokine.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the role of this compound in regulating cytokine production.

Cell Culture and Treatment

A common in vitro model for studying inflammatory responses is the use of macrophage cell lines (e.g., RAW 264.7) or primary human monocyte-derived macrophages.[10][11]

Protocol for Macrophage Differentiation and Activation:

-

Isolate primary human monocytes (CD14+) from peripheral blood mononuclear cells (PBMCs).[10][12]

-

Differentiate monocytes into macrophages by culturing in the presence of M-CSF or GM-CSF for 6-8 days.[10][13]

-

To induce a pro-inflammatory (M1) phenotype, stimulate the differentiated macrophages with IFN-γ and LPS.[10][13]

-

Pre-treat the cells with varying concentrations of this compound (dissolved in DMSO) for 1-2 hours before adding the inflammatory stimulus.[9] A vehicle control (DMSO only) should be included.

Caption: Experimental workflow for assessing the effect of this compound on cytokine production in macrophages.

Cytokine Measurement Assays

The levels of secreted cytokines in the cell culture supernatant can be quantified using various immunoassays.

4.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used method for quantifying the concentration of a specific cytokine.[14][15]

Protocol:

-

Collect the cell culture supernatant after the desired incubation period.

-

Centrifuge the supernatant to remove any cellular debris.

-

Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest (e.g., TNF-α, IL-6, IL-1β).

-

Briefly, coat a 96-well plate with a capture antibody specific for the target cytokine.

-

Add the supernatant samples and standards to the wells.

-

Add a detection antibody conjugated to an enzyme (e.g., HRP).

-

Add a substrate that will be converted by the enzyme to produce a colored product.

-

Measure the absorbance using a microplate reader at the appropriate wavelength.

-

Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[14]

4.2.2. Multiplex Cytokine Assay (e.g., Luminex, Meso Scale Discovery)

These assays allow for the simultaneous quantification of multiple cytokines in a single sample, providing a more comprehensive profile of the inflammatory response.[12]

Protocol:

-

Follow the manufacturer's protocol for the specific multiplex assay kit.

-

Typically, the assay involves incubating the cell culture supernatant with a mixture of beads, each coated with a capture antibody for a different cytokine.

-

A detection antibody cocktail is then added, followed by a fluorescent reporter.

-

The beads are analyzed using a specialized flow cytometer or imager that can differentiate the beads and quantify the fluorescent signal for each cytokine.

Western Blotting for Signaling Pathway Analysis

To confirm that this compound is acting on its intended target and to investigate the downstream signaling events, Western blotting can be used to measure the phosphorylation status of key proteins in the MAPK pathway.

Protocol:

-

After treatment with this compound and the inflammatory stimulus, lyse the cells to extract total protein.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies specific for phosphorylated forms of p38 MAPK and its downstream targets (e.g., phospho-ATF2).

-